molecular formula C12H18O6 B14577519 2-(1-Carboxycycloheptyl)butanedioic acid CAS No. 61153-92-2

2-(1-Carboxycycloheptyl)butanedioic acid

Cat. No.: B14577519
CAS No.: 61153-92-2
M. Wt: 258.27 g/mol
InChI Key: CIOFWLFDXTYCKU-UHFFFAOYSA-N
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Description

2-(1-Carboxycycloheptyl)butanedioic acid is an organic compound that belongs to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) This compound is notable for its unique structure, which includes a cycloheptyl ring attached to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Carboxycycloheptyl)butanedioic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Carboxycycloheptyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)

Major Products Formed

    Oxidation: Formation of more complex carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of acyl chlorides and other derivatives

Scientific Research Applications

2-(1-Carboxycycloheptyl)butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Carboxycycloheptyl)butanedioic acid involves its interaction with various molecular targets and pathways:

  • Enzyme Inhibition: : The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways and biochemical reactions.

  • Receptor Binding: : The compound may bind to specific receptors, modulating cellular signaling pathways and physiological responses.

  • Chemical Reactivity: : The carboxyl groups in the compound can participate in various chemical reactions, leading to the formation of new compounds and intermediates.

Comparison with Similar Compounds

2-(1-Carboxycycloheptyl)butanedioic acid can be compared with other similar carboxylic acids:

The uniqueness of this compound lies in its cycloheptyl ring, which imparts distinct chemical and physical properties compared to other dicarboxylic acids.

Properties

CAS No.

61153-92-2

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

2-(1-carboxycycloheptyl)butanedioic acid

InChI

InChI=1S/C12H18O6/c13-9(14)7-8(10(15)16)12(11(17)18)5-3-1-2-4-6-12/h8H,1-7H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

CIOFWLFDXTYCKU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C(CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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